molecular formula C14H12BrNO6S B3481401 dimethyl 5-[(5-bromo-2-furoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

dimethyl 5-[(5-bromo-2-furoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B3481401
M. Wt: 402.22 g/mol
InChI Key: PRRLTFPTKCPDIZ-UHFFFAOYSA-N
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Description

Dimethyl 5-[(5-bromo-2-furoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a chemical compound with the molecular formula C14H12BrNO6S . It is a complex organic molecule that contains several functional groups, including a bromo-furoyl group, an amino group, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H12BrNO6S . This indicates that it contains 14 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in space, known as the compound’s conformation, would be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. Unfortunately, I was unable to find specific information on the physical and chemical properties of this compound .

Properties

IUPAC Name

dimethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO6S/c1-6-9(13(18)20-2)12(23-10(6)14(19)21-3)16-11(17)7-4-5-8(15)22-7/h4-5H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRLTFPTKCPDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 5-[(5-bromo-2-furoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-[(5-bromo-2-furoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-[(5-bromo-2-furoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-[(5-bromo-2-furoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-[(5-bromo-2-furoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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dimethyl 5-[(5-bromo-2-furoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

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